molecular formula C26H18N4O2S B1668734 CCG-63802 CAS No. 620112-78-9

CCG-63802

Cat. No.: B1668734
CAS No.: 620112-78-9
M. Wt: 450.5 g/mol
InChI Key: VFSVKVQMZDJFQX-NBVRZTHBSA-N
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Description

CCG-63802 is a selective, reversible, and allosteric inhibitor of the regulator of G-protein signaling 4 (RGS4). It specifically binds to RGS4 and blocks the interaction between RGS4 and G alpha o, with an IC50 value of 1.9 micromolar . This compound is primarily used in scientific research to study G-protein-mediated cell signaling.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

CCG-63802 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a range of substituted analogs .

Scientific Research Applications

CCG-63802 is widely used in scientific research, particularly in the following areas:

Mechanism of Action

CCG-63802 exerts its effects by specifically binding to RGS4 and blocking its interaction with G alpha o. This inhibition prevents the GTPase accelerating protein activity of RGS4, thereby modulating G-protein signaling pathways. The compound’s selectivity for RGS4 over other RGS proteins is due to its interaction with specific cysteine residues in an allosteric site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CCG-63802 is unique due to its high selectivity and reversible inhibition of RGS4. Unlike other inhibitors, it retains substantial activity under reducing conditions and is fully reversible on a short time scale . This makes it a valuable tool for studying G-protein signaling in various research contexts.

Properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N4O2S/c1-16-7-5-9-19(13-16)32-24-20(26(31)30-12-6-8-17(2)23(30)29-24)14-18(15-27)25-28-21-10-3-4-11-22(21)33-25/h3-14H,1-2H3/b18-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSVKVQMZDJFQX-NBVRZTHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)C=C(C#N)C4=NC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C(\C#N)/C4=NC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10211064
Record name CCG-63802
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10211064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

620112-78-9
Record name CCG-63802
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0620112789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CCG-63802
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10211064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 620112-78-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CCG-63802
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/339BU4Y35U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does CCG-63802 interact with its target, and what are the downstream effects?

A1: this compound inhibits the interaction between Regulator of G protein signaling (RGS) proteins, specifically RGS4, and the Gαo subunit of G proteins [, , ]. This inhibition disrupts the GTPase accelerating protein (GAP) activity of RGS4, effectively prolonging G protein signaling []. Notably, this compound binds to an allosteric site on RGS4, a pocket involving cysteine residues previously identified as a regulatory site for acidic phospholipids [].

Q2: What is known about the selectivity of this compound for different RGS proteins?

A2: Research indicates that this compound exhibits selectivity among RGS proteins. Its inhibitory potency follows the order: RGS4 > RGS19 = RGS16 > RGS8, with significantly weaker effects on RGS7 []. This selectivity profile suggests potential for targeted therapeutic applications depending on the specific RGS protein involved.

Q3: Can you elaborate on the significance of this compound's reversibility in the context of RGS inhibition?

A3: Unlike previously identified RGS inhibitors, this compound demonstrates full reversibility within a 10-minute timeframe []. This reversibility is crucial for researchers as it allows for controlled modulation of RGS activity, enabling a deeper understanding of RGS protein dynamics and their role in various signaling pathways.

Q4: How has this compound been utilized in in vitro studies?

A4: this compound has shown promise in modulating intracellular calcium signaling. In cultured astrocytes, inhibiting RGS4 with this compound significantly altered the response to type 5 metabotropic glutamate receptor (mGluR5) activation, impacting both the percentage of responding cells and the prevalence of calcium oscillations []. This finding highlights this compound's utility in dissecting the intricacies of mGluR5-mediated signaling and its potential implications for neuron-glia communication.

Q5: Has this compound shown any therapeutic potential in preclinical models?

A5: In a neuropathic pain model, this compound effectively reduced pain hypersensitivity []. Additionally, it restored the functionality of cannabinoid CB1 receptor signaling, suggesting a potential therapeutic avenue for managing neuropathic pain and highlighting the interplay between RGS proteins and cannabinoid signaling pathways [].

Q6: What are the broader implications of researching compounds like this compound?

A6: Developing specific and reversible RGS inhibitors like this compound provides valuable tools for investigating complex biological processes involving G protein signaling [, ]. Understanding the interplay between RGS proteins and various signaling cascades could pave the way for novel therapeutic interventions targeting a wide range of diseases, including pain, inflammation, and neurological disorders.

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